molecular formula C20H16F3N7O2S B3414265 1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946315-74-8

1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414265
CAS No.: 946315-74-8
M. Wt: 475.4 g/mol
InChI Key: PWUKKUOZKAZCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic derivative featuring a piperazine core linked to a triazolopyrimidine scaffold and a 2,5-difluorobenzenesulfonyl group. The structural complexity arises from the integration of fluorine substituents on both the benzenesulfonyl and triazolopyrimidine-attached phenyl rings. Piperazine, a six-membered diamine ring, is widely employed in medicinal chemistry for its conformational flexibility and hydrogen-bonding capacity, which facilitates interactions with biological targets such as neurotransmitter receptors .

Properties

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2S/c21-13-2-1-3-15(10-13)30-20-18(26-27-30)19(24-12-25-20)28-6-8-29(9-7-28)33(31,32)17-11-14(22)4-5-16(17)23/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUKKUOZKAZCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Parameters of Piperazine-Containing Compounds

Compound Target Receptor/Enzyme Affinity (Ki or IC50) Solubility (μM) Metabolic Stability
Target Compound 5-HT1A (predicted) Subnanomolar* ~20–60† Moderate‡
5d () 5-HT1A 0.3 nM N/A High
8ac () Quinolone-based targets N/A >80 High
Butyl Piperazine 9a () RVFV polymerase 0.8 μM N/A Low§

*Predicted based on SAR trends in and .
†Estimated from : Direct piperazine attachment reduces solubility vs. ethylene-spacer analogs.
‡Piperazine is a metabolic hotspot ().
§Metabolism involves deethylation ().

Selectivity and Binding Interactions

The target compound’s 3-fluorophenyl group may confer selectivity for 5-HT1A over 5-HT2A receptors, as para-substituted analogs in exhibit reduced selectivity.

Solubility and Bioavailability

Unlike piperazine-quinolone hybrids with ethylene spacers (e.g., 8ac in , solubility >80 μM), the target compound’s direct piperazine-triazolopyrimidine linkage likely reduces aqueous solubility (~20–60 μM), as seen in N-phenylpiperazinyl derivatives . This could necessitate formulation adjustments for oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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